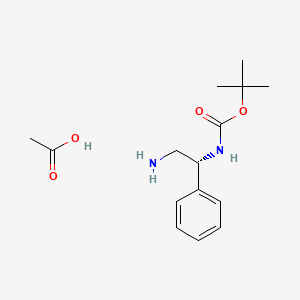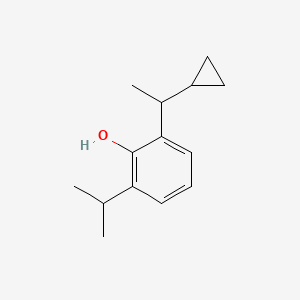
(R)-tert-Butyl (2-amino-1-phenylethyl)carbamate acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-tert-Butyl (2-amino-1-phenylethyl)carbamate acetate is a chiral amine derivative that has garnered interest in various fields of scientific research. This compound is known for its enantiomeric purity and is often used in the synthesis of pharmaceuticals and other biologically active molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl (2-amino-1-phenylethyl)carbamate acetate typically involves the use of transaminase-mediated reactions. Transaminases offer an environmentally friendly and economically viable method for the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones . The reaction conditions are optimized to produce the ®-enantiomers with high enantioselectivity and yield.
Industrial Production Methods
Industrial production methods for this compound often involve the use of immobilized whole-cell biocatalysts with ®-transaminase activity. These biocatalysts are employed to achieve high conversion rates and enantiomeric excess, making the process suitable for large-scale production .
化学反应分析
Types of Reactions
®-tert-Butyl (2-amino-1-phenylethyl)carbamate acetate undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the amine group into a corresponding imine or nitrile.
Reduction: Reduction reactions can be used to convert the carbamate group into an amine.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Typical reagents include alkyl halides and acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imines or nitriles, while reduction can produce primary amines.
科学研究应用
®-tert-Butyl (2-amino-1-phenylethyl)carbamate acetate has a wide range of scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical drugs, particularly those targeting neurological disorders.
Industry: The compound is used in the production of fine chemicals and agrochemicals.
作用机制
The mechanism of action of ®-tert-Butyl (2-amino-1-phenylethyl)carbamate acetate involves its interaction with specific molecular targets and pathways. The compound acts as a ligand that binds to enzymes or receptors, modulating their activity. This binding can lead to changes in the conformation of the target protein, thereby affecting its function. The exact pathways involved depend on the specific application and target molecule.
相似化合物的比较
Similar Compounds
®-Benzyl (2-amino-1-phenylethyl)carbamate: This compound shares a similar structure but differs in the substituent groups attached to the amine.
(S)-tert-Butyl (2-amino-1-phenylethyl)carbamate: The (S)-enantiomer of the compound, which has different stereochemistry and potentially different biological activity.
Uniqueness
®-tert-Butyl (2-amino-1-phenylethyl)carbamate acetate is unique due to its high enantiomeric purity and specific interaction with molecular targets. This makes it particularly valuable in the synthesis of enantiomerically pure pharmaceuticals and in studies requiring precise chiral control .
属性
分子式 |
C15H24N2O4 |
|---|---|
分子量 |
296.36 g/mol |
IUPAC 名称 |
acetic acid;tert-butyl N-[(1R)-2-amino-1-phenylethyl]carbamate |
InChI |
InChI=1S/C13H20N2O2.C2H4O2/c1-13(2,3)17-12(16)15-11(9-14)10-7-5-4-6-8-10;1-2(3)4/h4-8,11H,9,14H2,1-3H3,(H,15,16);1H3,(H,3,4)/t11-;/m0./s1 |
InChI 键 |
GIILPBZKAGQZQY-MERQFXBCSA-N |
手性 SMILES |
CC(=O)O.CC(C)(C)OC(=O)N[C@@H](CN)C1=CC=CC=C1 |
规范 SMILES |
CC(=O)O.CC(C)(C)OC(=O)NC(CN)C1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6'-Amino-3'-methyl-1,2,2',7'-tetrahydro-2-oxospiro(indole-3,4'-pyrazolo[3,4-b]pyridine)-5'-carbonitrile](/img/structure/B13367716.png)
![6-(2-Ethoxyphenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367723.png)
![N-methyl-5-[1-(methylsulfonyl)piperidin-4-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B13367728.png)
![6-(2-Methoxyphenyl)-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367736.png)
![6-(3,4-Dimethylphenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367750.png)
![Dimethyl 2-({[2-(formylamino)-2-adamantyl]carbonyl}amino)terephthalate](/img/structure/B13367755.png)
![4-[3-(1-Benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2,6-dimethoxyphenyl ethyl carbonate](/img/structure/B13367767.png)


![6,7-dimethoxy-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1,4-dihydroindeno[1,2-c]pyrazole-3-carboxamide](/img/structure/B13367806.png)
![N-[5-(acetylamino)-2-methoxyphenyl]-3-(1H-tetraazol-1-yl)propanamide](/img/structure/B13367813.png)
![2-[2-(2-pyridinyl)-1,3-thiazol-4-yl]-N-[2-(1H-pyrrol-1-yl)ethyl]acetamide](/img/structure/B13367815.png)

![6-(2,4-Dichlorophenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367825.png)
